molecular formula C34H62N12O11S B14229160 L-Alanyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucylglycyl-L-glutaminyl-L-serine CAS No. 502794-47-0

L-Alanyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucylglycyl-L-glutaminyl-L-serine

Cat. No.: B14229160
CAS No.: 502794-47-0
M. Wt: 847.0 g/mol
InChI Key: ADUJAHYUCLBXLY-LQDRYOBXSA-N
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Description

L-Alanyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucylglycyl-L-glutaminyl-L-serine is a complex peptide compound It consists of multiple amino acids linked together, forming a sequence that includes alanine, cysteine, ornithine, leucine, glycine, glutamine, and serine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucylglycyl-L-glutaminyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide).

    Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (Trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like EDT (Ethanedithiol).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., E. coli) for expression and subsequent purification.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucylglycyl-L-glutaminyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: N-hydroxysuccinimide (NHS) esters or carbodiimides.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Alanyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucylglycyl-L-glutaminyl-L-serine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.

    Industry: Utilized in the development of novel biomaterials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Alanyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucylglycyl-L-glutaminyl-L-serine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. For example, the cysteine residue may form disulfide bonds with target proteins, altering their conformation and function. The peptide’s sequence and structure determine its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-cysteinyl-L-arginyl: Contains a similar sequence but with arginine instead of ornithine.

    L-Alanyl-L-cysteinyl-L-lysyl: Similar structure with lysine replacing ornithine.

    L-Alanyl-L-cysteinyl-L-histidyl: Histidine in place of ornithine.

Uniqueness

L-Alanyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucylglycyl-L-glutaminyl-L-serine is unique due to the presence of the diaminomethylidene group on the ornithine residue, which may confer distinct chemical properties and biological activities compared to other similar peptides.

Properties

CAS No.

502794-47-0

Molecular Formula

C34H62N12O11S

Molecular Weight

847.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C34H62N12O11S/c1-16(2)11-21(28(51)40-13-26(49)41-20(8-9-25(36)48)30(53)45-23(14-47)33(56)57)43-31(54)22(12-17(3)4)44-29(52)19(7-6-10-39-34(37)38)42-32(55)24(15-58)46-27(50)18(5)35/h16-24,47,58H,6-15,35H2,1-5H3,(H2,36,48)(H,40,51)(H,41,49)(H,42,55)(H,43,54)(H,44,52)(H,45,53)(H,46,50)(H,56,57)(H4,37,38,39)/t18-,19-,20-,21-,22-,23-,24-/m0/s1

InChI Key

ADUJAHYUCLBXLY-LQDRYOBXSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CS)NC(=O)C(C)N

Origin of Product

United States

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